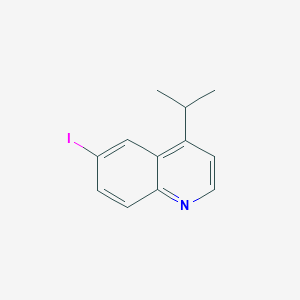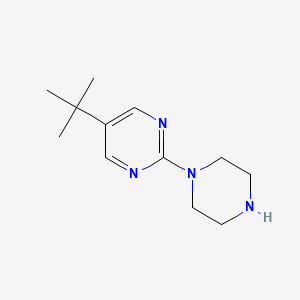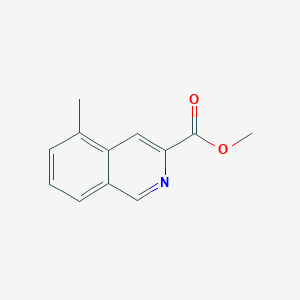![molecular formula C10H6F3NO3 B13678911 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that features a trifluoromethoxy group and an oxazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters more precisely.
化学反応の分析
Types of Reactions
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as DMSO or tetrahydrofuran (THF) under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives, while cyclization reactions can produce complex heterocyclic compounds .
科学的研究の応用
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules.
作用機序
The mechanism of action of 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For example, in antiviral applications, the compound can inhibit virus assembly by interacting with viral proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
4-Methyl-2-(trifluoromethyl)-1,3-oxazin-6-one: This compound shares a similar oxazinone ring structure but differs in the position and type of substituents.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar structural features but different biological activities.
Uniqueness
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both a trifluoromethoxy group and an oxazinone ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H6F3NO3 |
|---|---|
分子量 |
245.15 g/mol |
IUPAC名 |
2-methyl-7-(trifluoromethoxy)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H6F3NO3/c1-5-14-8-4-6(17-10(11,12)13)2-3-7(8)9(15)16-5/h2-4H,1H3 |
InChIキー |
BZUJHYNCGDFBLX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)OC(F)(F)F)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)





![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)
